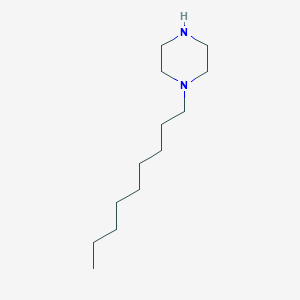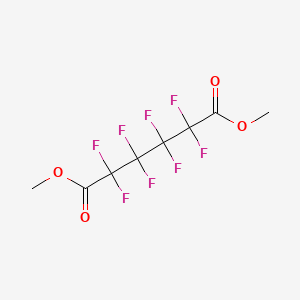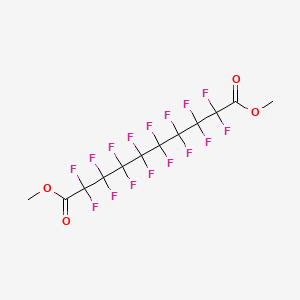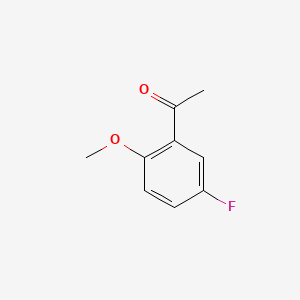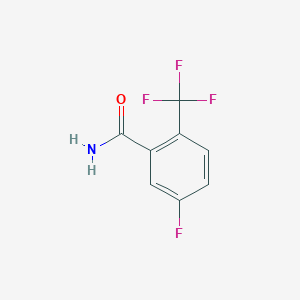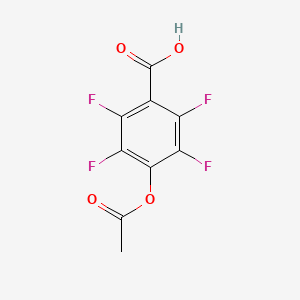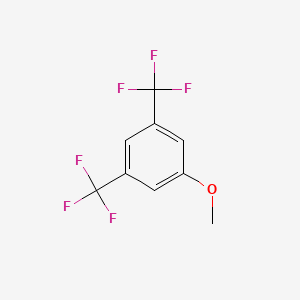
3,5-双(三氟甲基)茴香醚
概述
描述
3,5-Bis(trifluoromethyl)anisole, also known as 1-methoxy-3,5-bis(trifluoromethyl)benzene, is a chemical compound with the molecular formula C9H6F6O and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzene ring. It is commonly used in various chemical processes due to its unique properties.
科学研究应用
3,5-Bis(trifluoromethyl)anisole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It has been used in proteomics research applications , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s known that the compound has high electronegativity and large steric hindrance , which could influence its interactions with its targets.
Biochemical Pathways
One study mentions the synthesis of pyrazole derivatives using a compound similar to 3,5-bis(trifluoromethyl)anisole . These derivatives were found to be potent growth inhibitors of drug-resistant bacteria , suggesting that the compound may have a role in antibacterial pathways.
Result of Action
A study mentions that a compound similar to 3,5-bis(trifluoromethyl)anisole was used to synthesize pyrazole derivatives, which were found to inhibit the growth of drug-resistant bacteria . This suggests that 3,5-Bis(trifluoromethyl)anisole may have potential antibacterial effects.
Action Environment
The action of 3,5-Bis(trifluoromethyl)anisole can be influenced by environmental factors. For instance, it’s known that the compound is a flammable liquid and vapor, and it can cause skin and eye irritation . Therefore, it should be handled with care, preferably in a well-ventilated area or outdoors . Additionally, a study mentions that a compound similar to 3,5-Bis(trifluoromethyl)anisole was used to improve the capacity and cyclic stability of lithium-sulfur batteries , suggesting that the compound’s action can be influenced by factors such as temperature and the presence of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Bis(trifluoromethyl)anisole involves the reaction of 1-bromo-3,5-bis(trifluoromethyl)benzene with sodium methanolate in methanol. The reaction is catalyzed by copper(I) bromide and 18-crown-6 . The reaction conditions typically involve:
Reactants: 1-bromo-3,5-bis(trifluoromethyl)benzene, sodium methanolate, copper(I) bromide, 18-crown-6
Solvent: Methanol
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for 3,5-Bis(trifluoromethyl)anisole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
3,5-Bis(trifluoromethyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the trifluoromethyl groups can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under conditions like elevated temperatures and the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation and reduction reactions can produce quinones and reduced derivatives, respectively.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but with an amino group instead of a methoxy group.
3-(Trifluoromethyl)anisole: Contains only one trifluoromethyl group.
4-(Trifluoromethyl)anisole: The trifluoromethyl group is positioned at the para position relative to the methoxy group.
Uniqueness
3,5-Bis(trifluoromethyl)anisole is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in drug development and specialty chemical production.
属性
IUPAC Name |
1-methoxy-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZFGUOTUIHWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372255 | |
| Record name | 3,5-Bis(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-60-0 | |
| Record name | 3,5-Bis(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 349-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,5-bis(trifluoromethyl)anisole affect its adsorption on platinum surfaces compared to anisole or benzene?
A1: The study by [] reveals that 3,5-bis(trifluoromethyl)anisole exhibits significantly weaker adsorption on Pt(111) surfaces compared to both anisole and benzene. [] This can be attributed to the presence of the two trifluoromethyl (-CF3) groups at the 3 and 5 positions of the aromatic ring. These highly electronegative groups withdraw electron density from the aromatic ring, reducing its ability to engage in π-bonding interactions with the platinum surface. [] Consequently, 3,5-bis(trifluoromethyl)anisole displays a significantly lower adsorption energy, approximately one-third that of benzene. []
Q2: What is the relationship between the adsorption strength of 3,5-bis(trifluoromethyl)anisole on platinum and its reactivity towards catalytic hydrogenation?
A2: The research clearly demonstrates a direct correlation between the adsorption strength of the anisole derivatives and their susceptibility to aromatic ring hydrogenation on platinum. [] Weaker adsorption, as observed with 3,5-bis(trifluoromethyl)anisole, directly translates to a lower propensity for ring hydrogenation. [] In fact, the study showed that while 3,5-dimethylanisole exhibited partial hydrogenation, 3,5-bis(trifluoromethyl)anisole displayed a complete lack of reactivity towards aromatic ring saturation under the tested conditions. [] This highlights how manipulating the electronic properties of aromatic molecules through substitutions can significantly influence their adsorption behavior and, consequently, their reactivity in catalytic processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
